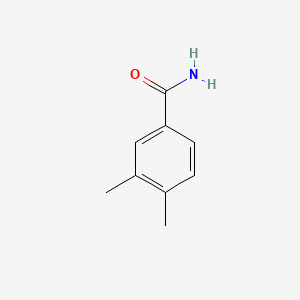

3,4-Dimethylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamides are a class of organic compounds that have garnered significant attention in the fields of life science and biology due to their wide-ranging pharmacological activities. ontosight.ai These compounds, characterized by a benzamide backbone, can be modified with various functional groups to enhance their biological effects. ontosight.ai The versatility of the benzamide structure allows for the synthesis of derivatives with diverse properties, leading to their investigation in numerous therapeutic areas.

Research has demonstrated that benzamide derivatives can exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidepressant, and antitumor effects. researchgate.netvalpo.edu The specific activity of a benzamide derivative is influenced by the nature and position of substituents on the benzamide scaffold, which affect the molecule's physical and chemical properties, such as solubility, stability, and its ability to interact with biological targets. ontosight.ai For instance, some benzamides act as enzyme inhibitors, while others interact with receptors involved in cellular signaling pathways. ontosight.ainih.gov This broad spectrum of activity has made benzamide derivatives valuable tools in drug discovery and medicinal chemistry. researchgate.net

Several benzamide derivatives have been developed into therapeutic agents for use in psychiatry and other clinical specialties. researchgate.net Furthermore, ongoing research continues to explore the potential of new benzamide analogues for various applications, including the development of novel pharmaceuticals and as building blocks in the synthesis of other biologically active molecules. researchgate.netontosight.ai The ability to systematically modify the benzamide structure provides a powerful platform for the rational design of new compounds with tailored biological profiles.

Overview of Principal Research Trajectories for 3,4-Dimethylbenzamide

This compound is a specific derivative of benzamide that has been a subject of interest in several research domains, primarily due to its potential applications in pharmaceuticals and materials science. ontosight.ai Its chemical structure, featuring a benzene (B151609) ring substituted with two methyl groups at the 3 and 4 positions and an amide group, provides a foundation for its distinct properties and biological interactions. ontosight.ai

One of the main research trajectories for this compound has been the investigation of its biological activities. Like other benzamides, it has been explored for potential anti-inflammatory and antimicrobial properties. ontosight.ai The core structure of this compound is also used as a fragment or building block in the synthesis of more complex molecules with specific biological targets. For example, it is a component of N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide, a compound investigated for its potential therapeutic properties in areas like cancer and inflammatory diseases. evitachem.com Similarly, it is part of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide, which has been studied as a potential inhibitor of protein kinases. evitachem.com

Another significant area of research involves the use of this compound in materials science. ontosight.ai Its structural characteristics make it a candidate for the development of new polymers and coatings. ontosight.ai Furthermore, detailed spectroscopic and theoretical studies have been conducted on this compound to understand its molecular structure, vibrational properties, and electronic behavior. These fundamental studies, which include FT-IR, FT-Raman, and NMR spectroscopy, provide a deeper understanding of the compound's chemical stability and reactivity. researchgate.net

The synthesis of this compound and its derivatives is also a key research focus. For instance, N-cyclooctyl-3,4-dimethylbenzamide, a derivative, is typically synthesized by reacting 3,4-dimethylbenzoic acid with cyclooctylamine. These synthetic studies are crucial for producing the compound and its analogues for further investigation.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO ontosight.ainist.gov |

| Molecular Weight | 149.19 g/mol ontosight.ai |

| IUPAC Name | This compound synhet.com |

| CAS Registry Number | 5580-33-6 nist.govsynhet.com |

| Appearance | Typically crystalline or powder form evitachem.com |

| Solubility | Soluble in organic solvents ontosight.ai |

Table 2: Research Applications of this compound and its Derivatives

| Derivative/Application Area | Research Focus | Key Findings/Potential |

| This compound | Biological Activity | Investigated for anti-inflammatory and antimicrobial properties. ontosight.ai |

| This compound | Materials Science | Candidate for the development of new polymers and coatings. ontosight.ai |

| N-cyclooctyl-3,4-dimethylbenzamide | Medicinal Chemistry | Investigated for analgesic properties. |

| N-cyclooctyl-3,4-dimethylbenzamide | Agricultural Science | Exhibits herbicidal properties against various weed species. |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide | Medicinal Chemistry | Potential inhibitor of Mitogen-activated protein kinase 10 (JNK3). evitachem.com |

| N-benzyl-N-(tert-butyl)-3,4-dimethylbenzamide | Medicinal Chemistry | Explored for potential as a therapeutic agent. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGCXEIJXKQPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274714 | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-33-6 | |

| Record name | 3,4-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMM93929W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformation Pathways

Controlled Synthesis of 3,4-Dimethylbenzamide

The construction of this compound requires precise control over both the formation of the amide bond and the placement of the methyl groups on the aromatic ring.

The conversion of a carboxylic acid, such as 3,4-dimethylbenzoic acid, into its corresponding primary amide is a fundamental transformation in organic synthesis. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems.

Classical and Stoichiometric Methods: The most traditional route involves converting the carboxylic acid into a more reactive acylating agent, such as an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,4-dimethylbenzoyl chloride is then reacted with ammonia (B1221849) or an amine to form the amide. Another common approach utilizes stoichiometric coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium salts (e.g., HATU, PyBOP) facilitate the reaction by forming a highly reactive intermediate that is readily attacked by an amine. catalyticamidation.infoluxembourg-bio.com These methods, while effective, generate stoichiometric amounts of byproducts that can complicate purification. catalyticamidation.info

Catalytic Amidation: More recent advancements focus on direct amidation reactions that couple a carboxylic acid and an amine using a catalyst, with water as the only byproduct. catalyticamidation.info This approach offers improved atom economy and is more environmentally benign. mdpi.com Various catalytic systems have been developed, including those based on boron and titanium compounds. Boronic acids and borate (B1201080) esters have been shown to effectively catalyze the amidation of a wide range of carboxylic acids and amines. mdpi.comcatalyticamidation.info Similarly, Lewis acidic titanium (IV) salts, such as Titanium(IV) chloride (TiCl₄) and Titanium(IV) fluoride (B91410) (TiF₄), can promote the direct condensation of carboxylic acids and amines to form amides in high yields. researchgate.netnih.gov

Table 1: Comparison of Selected Amide Bond Formation Strategies

| Method | Activating/Catalytic Agent | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Two steps: 1. Reflux with chlorinating agent. 2. Reaction with amine/ammonia. | High reactivity, generally good yields. | Harsh conditions, generates HCl, requires handling of moisture-sensitive intermediates. |

| Carbodiimide Coupling | DCC, EDC | Room temperature, organic solvent (e.g., DCM, DMF). | Mild conditions, widely applicable. | Generates stoichiometric urea (B33335) byproduct, potential for side reactions. luxembourg-bio.com |

| Boron Catalysis | Boric Acid, Arylboronic acids | Heating in a dehydrating solvent (e.g., toluene). | Atom economical, water is the only byproduct. catalyticamidation.info | Often requires high temperatures and removal of water. |

| Titanium Catalysis | TiCl₄, TiF₄ | Heating in a solvent like pyridine (B92270) or toluene. researchgate.netnih.gov | High yields for a broad range of substrates. nih.gov | Catalyst can be moisture-sensitive, requires inert atmosphere. |

The synthesis of the 3,4-dimethyl substitution pattern on the benzene (B151609) ring relies on the principles of electrophilic aromatic substitution. A common and effective starting material is o-xylene (B151617) (1,2-dimethylbenzene). The two methyl groups are ortho-para directing and activating.

Friedel-Crafts Acylation: A primary method to introduce the carboxamide precursor is the Friedel-Crafts acylation of o-xylene. wikipedia.org In this reaction, o-xylene is treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chegg.com The electrophilic acylium ion attacks the aromatic ring. Due to the directing effects of the two methyl groups, the major product formed is 3,4-dimethylacetophenone. Steric hindrance generally disfavors substitution at the position between the two methyl groups.

The resulting ketone, 3,4-dimethylacetophenone, can then be oxidized to 3,4-dimethylbenzoic acid using a strong oxidizing agent (e.g., KMnO₄ or Na₂Cr₂O₇/H₂SO₄). This carboxylic acid is the direct precursor for the synthesis of this compound as described in the previous section. chemicalbook.com

Derivatization of this compound and Related Benzamides

This compound can serve as a scaffold for the synthesis of more complex molecules through various chemical transformations. These reactions can modify the amide nitrogen, the aromatic ring, or the benzylic positions of the methyl groups.

While nucleophilic aromatic substitution on the electron-rich dimethylbenzene ring is difficult, the benzylic positions of the methyl groups are susceptible to radical substitution, which can be followed by nucleophilic substitution. masterorganicchemistry.comnih.gov

Benzylic Bromination and Subsequent Substitution: The methyl groups of this compound can be functionalized via a free-radical bromination reaction. libretexts.org Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) selectively brominates the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.comchadsprep.com This yields bromomethyl derivatives, such as 3-(bromomethyl)-4-methylbenzamide or 4-(bromomethyl)-3-methylbenzamide.

These benzylic bromides are excellent substrates for Sₙ2 reactions. They can react with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines) to introduce new functional groups onto the side chain, providing a versatile route to a variety of derivatives.

The primary amide group of this compound can be further functionalized, or N-substituted analogs can be synthesized directly from 3,4-dimethylbenzoic acid. This allows for the creation of a diverse library of secondary and tertiary benzamides. nih.govresearchgate.netresearchgate.net

The direct condensation methods described in section 2.1.1 can be applied using primary or secondary amines instead of ammonia. For example, reacting 3,4-dimethylbenzoic acid with an amine like aniline (B41778) or piperidine, in the presence of a coupling agent or catalyst, will yield the corresponding N-substituted this compound. researchgate.net

Table 2: Examples of N-Substituted Benzamide (B126) Synthesis

| Carboxylic Acid Precursor | Amine | Coupling Method | Product |

| 3,4-Dimethylbenzoic Acid | Aniline | CDI / THF | N-Phenyl-3,4-dimethylbenzamide |

| 3,4-Dimethylbenzoic Acid | Diethylamine | TiCl₄ / Pyridine nih.gov | N,N-Diethyl-3,4-dimethylbenzamide |

| 3,4-Dimethylbenzoic Acid | Piperidine | HATU / DIPEA | (3,4-Dimethylphenyl)(piperidin-1-yl)methanone |

| 3,4-Dimethylbenzoic Acid | Benzylamine | Boric Acid Catalyst catalyticamidation.info | N-Benzyl-3,4-dimethylbenzamide |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, a derivative of this compound bearing a halide (e.g., Br, I) or a triflate (-OTf) group on the aromatic ring is typically required. Such precursors can be synthesized through electrophilic halogenation of this compound or by starting the synthesis from an already halogenated xylene isomer.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. organic-chemistry.orglibretexts.org For example, a bromo-3,4-dimethylbenzamide could be reacted with phenylboronic acid to synthesize a biphenyl (B1667301) derivative. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base. youtube.comyoutube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org A halogenated this compound can be coupled with a variety of primary or secondary amines to produce N-aryl or N-heteroaryl derivatives, which are otherwise difficult to synthesize. youtube.com The choice of palladium precursor and phosphine ligand is crucial for achieving high efficiency. wikipedia.orglibretexts.org

Sonogashira Coupling: The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgpitt.edu This method allows for the introduction of an alkynyl substituent onto the aromatic ring of a halogenated this compound, providing access to arylalkyne structures. wikipedia.org

Table 3: Overview of Transition Metal-Catalyzed Coupling Reactions for Aryl Amides

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl Halide/Triflate + Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | Aryl-Aryl (C-C) |

| Buchwald-Hartwig | Aryl Halide/Triflate + Amine (1° or 2°) | Pd(0)/Pd(II) complex + Phosphine Ligand + Base (e.g., NaOtBu) | Aryl-Nitrogen (C-N) |

| Sonogashira | Aryl Halide/Triflate + Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) + Base (e.g., Et₃N) | Aryl-Alkyne (C-C) |

Electrophilic Halogenation Procedures

Electrophilic aromatic substitution is a fundamental process for introducing halogen atoms onto the benzene ring of this compound. The regioselectivity of this reaction is governed by the directing effects of the substituents already present: the two methyl groups (-CH₃) and the amide group (-CONH₂).

The methyl groups are activating and ortho-, para-directing, meaning they increase the electron density and favor substitution at the positions ortho and para relative to themselves. libretexts.org Conversely, the amide group is a deactivating, meta-directing group due to its electron-withdrawing nature. chegg.comlibretexts.org In this compound, these competing effects determine the position of halogenation. The available positions for substitution are C2, C5, and C6.

Position C2: Ortho to the 3-methyl group and the amide group.

Position C5: Meta to the amide group and ortho to the 4-methyl group.

Position C6: Ortho to the amide group and para to the 3-methyl group.

The strong meta-directing effect of the deactivating amide group favors substitution at the C5 position. The activating effects of the methyl groups also influence this position. Therefore, halogenation of this compound is expected to yield primarily the 5-halo derivative, with potential formation of other isomers in smaller quantities.

Standard laboratory procedures for electrophilic halogenation can be employed. Bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). Chlorination follows a similar protocol with chlorine (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃). Alternatively, N-halosuccinimides like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used, often with an acid catalyst, to achieve halogenation under milder conditions.

Table 1: Predicted Regioselectivity in Electrophilic Halogenation of this compound

| Position | Influence of -CONH₂ group (at C1) | Influence of -CH₃ groups (at C3, C4) | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho (deactivated) | Ortho to C3-methyl (activated) | Minor Product |

| C5 | Meta (favored) | Ortho to C4-methyl (activated) | Major Product |

| C6 | Ortho (deactivated) | Para to C3-methyl (activated) | Minor Product |

Alkylation Methods for Nitrogen and Aromatic Moieties

Alkylation of this compound can be targeted at two different sites: the nitrogen atom of the amide group (N-alkylation) or the aromatic ring (C-alkylation).

Alkylation of the Nitrogen Moiety:

The N-alkylation of primary amides like this compound requires the deprotonation of the N-H bond to form an amidate anion, which then acts as a nucleophile. Modern methods have been developed to achieve this under relatively mild and sustainable conditions.

One effective method involves the use of potassium phosphate (B84403) tribasic (K₃PO₄) as the base in acetonitrile (B52724) (CH₃CN), often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). escholarship.org This system facilitates the reaction of aromatic amides with various alkyl halides, including activated ones like benzyl (B1604629) bromide and unactivated ones like 1-bromopentane. The protocol is noted for its tolerance of a wide range of functional groups on both the amide and the alkyl halide. escholarship.org

Another advanced approach utilizes microwave irradiation under solvent-free, phase-transfer catalytic conditions. mdpi.com In this method, the amide is mixed with a solid base, such as potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃), and a phase-transfer catalyst. The addition of an alkyl halide followed by brief microwave irradiation leads to rapid N-alkylation, significantly reducing reaction times compared to traditional heating methods. mdpi.com

Table 2: Comparison of N-Alkylation Methods for Primary Amides

| Method | Reagents & Conditions | Advantages |

|---|---|---|

| K₃PO₄-Mediated | Amide, Alkyl Halide, K₃PO₄, TBAB, CH₃CN, Heat escholarship.org | Mild, sustainable, broad substrate scope, tolerates sensitive functional groups. escholarship.org |

| Microwave-Assisted | Amide, Alkyl Halide, KOH, K₂CO₃, TBAB, Microwave Irradiation mdpi.com | Extremely fast, solvent-free, uses inexpensive reagents. mdpi.com |

Alkylation of the Aromatic Moiety:

Directing alkylation to the aromatic ring of a benzamide is challenging due to the deactivating nature of the amide group. However, transition-metal-catalyzed C-H activation provides a powerful route. A notable methodology is the chromium-catalyzed para-selective alkylation of benzamide derivatives with tertiary alkylmagnesium bromides (Grignard reagents). repec.org This reaction is enabled by a low-cost chromium(III) salt, such as CrCl₃, in combination with trimethylsilyl (B98337) bromide (TMSBr). It selectively introduces a bulky tertiary alkyl group at the position para to the amide directing group. repec.org Although this compound already has a substituent at the para position (the 4-methyl group), this methodology is significant for the functionalization of other benzamides and highlights advanced strategies for C-H alkylation.

Mechanistic Investigations of Chemical Reaction Pathways

The mechanisms of advanced synthetic reactions are a subject of intensive research to enable their optimization and broader application. The chromium-catalyzed para-alkylation of benzamides provides a case study in modern mechanistic investigation.

Studies suggest that the reaction does not follow a classical Friedel-Crafts pathway. Instead, a more complex cycle involving the chromium catalyst is proposed. The reaction is believed to be initiated by the deprotonation of the amide N-H group by the Grignard reagent, forming a benzimidate species. This step is crucial for the reaction to proceed.

The proposed mechanism likely involves the in-situ formation of a low-valent chromium species which then participates in the catalytic cycle. It has been suggested that the para-alkylation occurs through a radical-type nucleophilic substitution pathway involving an imino-coordinated benzimidate intermediate. repec.org Further investigations into related chromium-catalyzed C-H functionalization reactions of amides suggest the involvement of thermally stable but reactive intermediates that bear two molecules of the amide substrate coordinated to a single chromium atom. acs.org

Kinetic isotope effect (KIE) studies are a common tool to probe the rate-determining step of a reaction. In the chromium-catalyzed alkylation, a small KIE was observed, which provides insight into the C-H bond breaking step relative to other steps in the catalytic cycle.

Table 3: Mechanistic Insights from Studies on Cr-Catalyzed Benzamide Alkylation

| Experimental Observation | Mechanistic Implication | Reference |

|---|---|---|

| Reaction fails with N,N-dimethylbenzamide. | Deprotonation of the amide N-H group is essential. | repec.org |

| The reaction does not proceed without the CrCl₃ catalyst. | The chromium species is critical for the C-H functionalization step. | repec.org |

| A small kinetic isotope effect (KIE ≈ 1.4) is observed. | Suggests that C-H bond cleavage is involved but may not be the sole rate-determining step. | repec.org |

Comprehensive Spectroscopic Elucidation and Data Interpretation

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational characteristics of 3,4-Dimethylbenzamide have been examined through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was measured between 3500–50 cm⁻¹. nih.gov This dual-spectroscopic approach provides complementary information, as the selection rules for the two techniques differ, allowing for a more complete vibrational analysis.

A complete assignment of the fundamental vibrational modes of this compound has been performed based on the experimental FT-IR and FT-Raman data. nih.gov The analysis involves identifying the characteristic frequencies associated with the stretching, bending, and torsional motions of the molecule's functional groups. Key assignments include the vibrations of the amide group (NH₂), the carbonyl group (C=O), the phenyl ring, and the methyl (CH₃) substituents.

The N-H stretching vibrations of the amide group are typically observed as strong bands in the high-frequency region of the IR spectrum. The C=O stretching vibration is also a prominent feature, usually appearing as a very strong band in the 1700-1600 cm⁻¹ region. Vibrations associated with the aromatic ring, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes, are found in their characteristic regions. The methyl group vibrations, such as symmetric and asymmetric stretching and bending, are also assigned.

Table 1: Selected Vibrational Mode Assignments for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretch | 3424 | 3425 |

| NH₂ Symmetric Stretch | 3221 | 3220 |

| C-H Aromatic Stretch | 3065 | 3064 |

| CH₃ Asymmetric Stretch | 2970 | 2972 |

| CH₃ Symmetric Stretch | 2924 | 2926 |

| C=O Stretch | 1655 | 1657 |

| NH₂ Scissoring | 1618 | 1618 |

| C-C Aromatic Stretch | 1576 | 1578 |

| C-N Stretch | 1398 | 1398 |

Note: Data is based on findings from comprehensive vibrational analysis studies. nih.gov

To support the experimental vibrational assignments, theoretical calculations have been performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. nih.gov The calculated harmonic vibrational frequencies are scaled to correct for anharmonicity and systematic errors inherent in the computational method.

The comparison shows a strong correlation between the experimental and scaled theoretical frequencies, which confirms the accuracy of the vibrational assignments. This comparative analysis is crucial for unambiguously assigning complex vibrational modes where experimental data alone might be insufficient. The agreement between the calculated and observed spectra validates both the experimental assignments and the computational model used to describe the molecular structure of this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

The ¹H NMR spectrum of this compound displays signals corresponding to the distinct types of protons in the molecule. The aromatic protons on the phenyl ring appear as multiplets in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the ring current. The two methyl groups attached to the ring show distinct singlet signals in the upfield region (around 2.0-2.5 ppm). The protons of the amide (NH₂) group exhibit a broad singlet, the chemical shift of which can be dependent on solvent and concentration due to hydrogen bonding.

Theoretical ¹H NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with the experimental data, aiding in the precise assignment of each signal. nih.gov

Table 2: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H (Amide, NH₂) | 7.75 | 7.71 |

| H (Aromatic) | 7.55 | 7.53 |

| H (Aromatic) | 7.49 | 7.47 |

| H (Aromatic) | 7.20 | 7.18 |

| H (Methyl, C3-CH₃) | 2.29 | 2.27 |

| H (Methyl, C4-CH₃) | 2.29 | 2.27 |

Note: Data is based on experimental and GIAO method calculations. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is highly deshielded and appears at the lowest field (around 170 ppm). The aromatic carbons show a range of chemical shifts between 120-140 ppm, with the carbons directly attached to the methyl groups and the carbonyl group (quaternary carbons) having distinct shifts from those bonded to hydrogen. The two methyl carbons are observed at high field (around 20 ppm).

As with the proton NMR, GIAO calculations have been used to predict the ¹³C chemical shifts, and the results align well with the experimental spectrum, confirming the assignments. nih.gov

Table 3: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C (Carbonyl, C=O) | 170.1 | 169.8 |

| C (Aromatic, C4) | 139.5 | 139.2 |

| C (Aromatic, C3) | 136.2 | 135.9 |

| C (Aromatic, C1) | 133.0 | 132.7 |

| C (Aromatic, C5) | 129.8 | 129.5 |

| C (Aromatic, C6) | 129.0 | 128.7 |

| C (Aromatic, C2) | 125.9 | 125.6 |

| C (Methyl, C4-CH₃) | 19.8 | 19.5 |

| C (Methyl, C3-CH₃) | 19.6 | 19.3 |

Note: Data is based on experimental and GIAO method calculations. nih.gov

Although these techniques are standard in modern structural chemistry, specific published studies applying advanced multidimensional NMR to this compound are not widely available in the scientific literature. However, the application of these methods would be expected to confirm the assignments derived from 1D NMR and computational studies.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

The electronic absorption spectrum of this compound provides insight into its electronic structure and the transitions occurring between molecular orbitals. Analysis of the compound using both experimental measurements and theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), allows for a detailed assignment of its absorption bands. nih.gov

The structure of this compound contains a benzene (B151609) ring conjugated with a carbonyl group (C=O) and an amino group (-NH2). This arrangement of chromophores and auxochromes gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. youtube.comlibretexts.orgmsu.edu The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. libretexts.org The n → π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the oxygen or nitrogen atom, to a π* antibonding orbital of the carbonyl group. youtube.com

Theoretical studies have calculated the electronic absorption wavelengths for this compound. These calculations predict the maximum absorption wavelengths (λmax) corresponding to the most significant electronic transitions. The calculated values are then compared with experimental data to confirm the nature of these transitions. For this compound, the UV-Vis analysis has been performed using the TD-DFT method. nih.gov The primary absorption bands are associated with the π-system of the benzene ring and the carbonyl group. up.ac.za

Table 1: UV-Vis Spectroscopic Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 285.53 | 0.0432 | HOMO -> LUMO | π → π* |

| 239.81 | 0.3117 | HOMO-1 -> LUMO | π → π* |

| 204.62 | 0.1561 | HOMO-4 -> LUMO | π → π* |

Data derived from theoretical calculations. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily composed of π-type orbitals. The energy gap between these frontier orbitals dictates the wavelength of the longest absorption maximum. The presence of methyl and amide substituents on the benzene ring influences the energy levels of the molecular orbitals, causing shifts in the absorption bands compared to unsubstituted benzene. up.ac.za

Mass Spectrometric Approaches (e.g., GC-MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol . nist.govscbt.com In electron ionization mass spectrometry (EI-MS), the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound is characterized by a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 149, which confirms its molecular weight. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for primary amides involves the α-cleavage, which for benzamides typically means the loss of the amino group (-NH₂). researchgate.net

Key fragmentation steps for this compound include:

Formation of the Molecular Ion: The initial ionization process creates the molecular ion [C₉H₁₁NO]⁺• at m/z 149.

Loss of an Amino Radical: A significant fragmentation involves the cleavage of the C-N bond, leading to the loss of an •NH₂ radical (16 Da). This results in the formation of the 3,4-dimethylbenzoyl cation at m/z 133. This cation is resonance-stabilized.

Loss of Carbon Monoxide: The 3,4-dimethylbenzoyl cation (m/z 133) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the 3,4-dimethylphenyl cation (xylenyl cation) at m/z 105.

Formation of Tropylium (B1234903) Ion: The xylenyl cation at m/z 105 can undergo rearrangement and lose a hydrogen atom to form a stable methyltropylium ion or lose a methyl radical to form a tropylium-like ion. A prominent peak is often observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which arises from the rearrangement and fragmentation of the alkylbenzene moiety.

Characteristic Amide Fragment: Primary amides can also exhibit a characteristic peak at m/z 44, corresponding to the [C(=O)NH₂]⁺• fragment resulting from cleavage of the bond between the carbonyl carbon and the aromatic ring. youtube.com

Table 2: Mass Spectrometric Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Ion Structure | Fragment Lost |

|---|---|---|---|

| 149 | 85 | [C₉H₁₁NO]⁺• (Molecular Ion) | - |

| 133 | 100 | [C₉H₉O]⁺ | •NH₂ |

| 105 | 50 | [C₈H₉]⁺ | CO (from m/z 133) |

| 91 | 30 | [C₇H₇]⁺ | C₂H₂ (from m/z 105) |

| 77 | 25 | [C₆H₅]⁺ | C₂H₄ (from m/z 105) |

| 44 | 15 | [CONH₂]⁺• | C₈H₉• |

Data is representative and sourced from the NIST Mass Spectrometry Database. nist.gov

The combination of the molecular ion peak and this predictable fragmentation pattern allows for the unambiguous structural confirmation of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Theoretical and Computational Chemistry Applications

Density Functional Theory (DFT) Based Studiesniscpr.res.in

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For 3,4-Dimethylbenzamide, DFT calculations, particularly using the B3LYP functional combined with the 6-311++G(d,p) basis set, have been employed to provide a comprehensive analysis of its molecular and electronic properties. nih.gov

Before calculating molecular properties, the first essential step is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to predict key structural parameters. nih.govnih.gov

Conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also crucial. While the benzene (B151609) ring and the amide group are relatively rigid, rotation around the C-C and C-N bonds can lead to different conformers. Theoretical calculations help identify the most stable conformer, which is essential for the accurate prediction of other properties. Studies on related benzamides confirm that the B3LYP/6-311++G(d,p) level of theory accurately predicts these geometric and conformational properties. nih.govnsf.gov

A representative data table of calculated geometrical parameters would be presented here, containing bond lengths (in Å) and bond angles (in °) for the optimized structure of this compound. However, the specific values from the primary literature could not be accessed.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). A theoretical vibrational analysis for this compound was performed using the B3LYP/6-311++G(d,p) method. nih.gov The calculated harmonic vibrational frequencies are typically scaled by a factor to correct for anharmonicity and method limitations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. niscpr.res.in This computational approach enables a complete and precise assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. nih.gov

Electronic spectra, which are observed in the UV-Vis region, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states. For this compound, TD-DFT calculations have been used to analyze its electronic absorption properties, including the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π → π*). nih.gov

A data table comparing experimental and calculated FT-IR and FT-Raman vibrational frequencies (in cm⁻¹) and their assignments would be included in this section. Additionally, a table detailing the calculated electronic absorption wavelength, oscillator strength, and transition assignments from TD-DFT studies would be presented. The specific values from the primary literature were not available for inclusion.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts within the DFT framework. niscpr.res.in Theoretical calculations of the ¹H and ¹³C NMR chemical shifts of this compound have been performed using the GIAO method. nih.gov These calculated values are then compared with experimental data, providing a powerful tool for structural verification and assignment of the resonance signals in the experimental NMR spectrum. The accuracy of the GIAO method, especially when paired with a suitable DFT functional and basis set like B3LYP/6-311++G(d,p), allows for a confident interpretation of the molecule's magnetic environment. nih.gov

This section would feature a data table comparing the experimentally observed and GIAO-calculated ¹H and ¹³C NMR chemical shifts (in ppm) for this compound. The specific calculated values from the cited study could not be retrieved.

Frontier Molecular Orbital (FMO) Theorynih.govnccas.edu.in

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule interacts with other species and how it behaves electronically and optically. nccas.edu.in

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is directly related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. For this compound, computational studies have determined the energy and visualized the electron density distribution of the HOMO. nih.gov This analysis reveals which parts of the molecule are most electron-rich and likely to be involved in donating electrons in a chemical reaction.

The LUMO is the innermost orbital that is empty of electrons and acts as an electron acceptor. Its energy level is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nccas.edu.in A smaller gap generally implies higher reactivity and lower stability. DFT calculations for this compound have provided values for these orbital energies and the resulting energy gap. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Energy Gap (ΔE) | N/A |

Table 1: Calculated Frontier Molecular Orbital energies for this compound. The specific values from the primary literature nih.gov were not accessible.

Molecular Reactivity and Stability Indices

Molecular reactivity and stability can be quantitatively assessed using a variety of indices derived from conceptual Density Functional Theory (DFT). mdpi.com These descriptors help predict how and where a molecule will react. For this compound, key indices would be calculated to understand its chemical behavior.

Global Reactivity Descriptors: These indices provide a general measure of the molecule's stability and reactivity.

Hardness (η): Indicates resistance to change in electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and greater stability.

Softness (S): The reciprocal of hardness, softness measures the ease of modifying the electron cloud.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: To identify specific reactive sites within the this compound molecule, local reactivity descriptors are used.

Fukui Functions: These functions reveal which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, the carbonyl oxygen and the nitrogen atom of the amide group are expected to be key sites for electrophilic attack, while the aromatic ring carbons could be susceptible to nucleophilic attack depending on the electronic effects of the substituents.

Parr Functions: These offer a more refined prediction of reactive sites for nucleophilic and electrophilic attacks. mdpi.com

Dual Descriptor (Δf(r)): This descriptor can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. mdpi.com

| Descriptor Type | Descriptor Name | Predicted Information for this compound |

|---|---|---|

| Global | Hardness (η) | Indicates high kinetic stability and low reactivity. |

| Softness (S) | Measures the molecule's polarizability. | |

| Electronegativity (χ) | Describes the overall electron-attracting power. | |

| Chemical Potential (μ) | Relates to the feasibility of charge transfer. | |

| Electrophilicity Index (ω) | Quantifies the propensity to act as an electrophile. | |

| Local | Fukui Functions | Identifies specific atoms susceptible to attack. |

| Parr Functions | Refines the prediction of reactive sites. | |

| Dual Descriptor | Clearly distinguishes between nucleophilic and electrophilic sites. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.dechemrxiv.orgchemrxiv.org The MEP map is color-coded to represent different electrostatic potential values.

For this compound, the MEP surface would highlight:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are favorable sites for electrophilic attack. The most negative potential is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. dergipark.org.tr The region around the nitrogen atom would also exhibit negative potential. dergipark.org.tr

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amide group (-NH₂) are expected to be the most positive regions, making them strong hydrogen bond donors. dergipark.org.tr

Neutral Regions (Green): These areas typically correspond to the nonpolar parts of the molecule, such as the carbon-hydrogen bonds of the methyl groups and the aromatic ring.

The MEP surface provides a clear visual guide to the molecule's reactivity, identifying the sites most likely to engage in electrostatic interactions, such as hydrogen bonding. uni-muenchen.dechemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. mpg.dewisc.edu It provides a detailed understanding of charge delocalization, hyperconjugation, and donor-acceptor interactions that contribute to molecular stability. epa.gov

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled sigma (σ) orbital or a lone pair (n) orbital to an adjacent empty or partially filled antibonding sigma (σ) or pi (π) orbital. wikipedia.orgadichemistry.com

In this compound, several key hyperconjugative interactions would be identified by NBO analysis:

π-conjugation: The primary delocalization effect involves the interaction between the lone pair on the nitrogen atom (n_N), the π-system of the carbonyl group (π_C=O), and the π-system of the benzene ring (π_ring). This creates an extended conjugated system that significantly stabilizes the molecule.

σ → π Interactions:* The σ orbitals of the C-H bonds in the methyl groups can donate electron density to the antibonding π* orbitals of the aromatic ring. This is a classic example of hyperconjugation that helps to stabilize the molecule. wikipedia.org

NBO analysis quantifies the strength of these delocalization effects by calculating the second-order perturbation energy, E(2). researchgate.net This energy value represents the stabilization gained from a specific donor-acceptor (filled-unfilled orbital) interaction. A higher E(2) value indicates a stronger interaction.

For this compound, the most significant donor-acceptor interactions would be:

n(N) → π(C=O):* The lone pair on the nitrogen atom donating into the antibonding π* orbital of the carbonyl group. This is the characteristic resonance interaction of an amide.

π(C=C)_ring → π(C=O):* Electron donation from the π-bonds of the benzene ring into the carbonyl π* orbital.

n(O) → σ(C-N) and σ(C-C):** Donation from the oxygen lone pairs into adjacent antibonding sigma orbitals.

σ(C-H)_methyl → π(C=C)_ring:* Hyperconjugative donation from the methyl C-H bonds into the ring's π-system.

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |

|---|---|---|---|

| n(N) | π(C=O) | Amide Resonance | Very High |

| π(C=C)ring | π(C=O) | Ring-Carbonyl Conjugation | High |

| n(O) | σ(C-N) | Lone Pair Delocalization | Moderate |

| σ(C-H)methyl | π(C=C)ring | Hyperconjugation | Moderate |

Intermolecular Interactions and Supramolecular Chemistry Modeling

The amide functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. Computational modeling is used to explore how individual this compound molecules self-assemble into larger, ordered structures.

Benzamide (B126) and its derivatives are well-known to form robust hydrogen-bonded structures in the solid state. nih.gov The primary amide group (-CONH₂) in this compound contains two hydrogen bond donors (the N-H protons) and a strong hydrogen bond acceptor (the carbonyl oxygen).

Computational models predict that this compound molecules will form extensive hydrogen-bonding networks. The most common and stable motif involves the formation of a dimer where two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a stable eight-membered ring structure known as the R²₂(8) graph set motif. nih.govcofc.edu These dimers can then further connect to other dimers, forming infinite chains, ribbons, or sheets. researchgate.net

In addition to the strong N-H···O bonds, weaker C-H···O and C-H···π interactions can also play a role in stabilizing the crystal packing. researchgate.netnih.gov The methyl groups and the aromatic C-H bonds can act as weak donors, interacting with the carbonyl oxygen or the π-face of the benzene ring of neighboring molecules. Modeling these interactions is crucial for predicting the crystal structure and understanding the physicochemical properties of the solid material.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto this unique molecular surface, researchers can identify key interactions, such as hydrogen bonds and van der Waals contacts, which are crucial for understanding crystal packing. The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions, showing the relative contribution of different types of atomic contacts. No published Hirshfeld surface analysis or corresponding fingerprint plot data for this compound could be located.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are computational experiments that allow scientists to study the physical movement of atoms and molecules over time. These simulations can provide profound insights into the dynamic behavior of a compound, such as conformational changes, interactions with solvents, and thermal stability. An MD simulation of this compound would yield valuable information on its flexibility and intermolecular dynamics. However, no studies detailing such simulations for this specific compound were found.

Investigation of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties investigates how materials interact with intense electromagnetic fields, like those from lasers, to produce new optical effects. Organic molecules with specific electronic structures can exhibit significant NLO responses, making them candidates for applications in optoelectronics and photonics. Key parameters such as polarizability (α) and hyperpolarizability (β, γ) are calculated to assess a molecule's NLO potential. There is no available research that investigates or reports on the NLO properties of this compound.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. By locating bond critical points (BCPs) and analyzing properties such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, the theory can characterize the strength and nature (e.g., covalent vs. electrostatic) of chemical bonds and other atomic interactions. A search for the application of AIM theory to analyze the bonding in this compound did not yield any specific studies.

Solid State Chemistry and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Determination of Crystal Structure and Unit Cell Parameters

No published data is available detailing the crystal system, space group, or the dimensions of the unit cell (a, b, c, α, β, γ) for 3,4-dimethylbenzamide.

Bond Lengths, Bond Angles, and Dihedral Angle Characterization

Experimentally determined values for bond lengths, bond angles, and the dihedral angle between the aromatic ring and the amide group for this compound are not available in the absence of a crystallographic study.

Packing Arrangements and Supramolecular Architectures

A description of the molecular packing, including any potential π-π stacking or other non-covalent interactions that would define the supramolecular architecture, cannot be constructed without the foundational crystal structure data.

Role of Intermolecular Hydrogen Bonding in Crystal Stability

Further research, specifically the growth of a suitable single crystal and its analysis via X-ray diffraction, would be required to elucidate the detailed solid-state structure of this compound.

Biological Activity and Mechanistic Pharmacology Investigations

Assessment of Pharmacological Potential

The pharmacological assessment of 3,4-Dimethylbenzamide has focused on its potential as an antineoplastic, antimicrobial, and anti-inflammatory agent.

Direct research on the anticancer properties of this compound is limited; however, its structural framework has been utilized in the synthesis of more complex derivatives, which have been evaluated for antineoplastic activity.

A study screening a library of 320 compounds against MCF7 human breast carcinoma spheroids found that a derivative, N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide, was inactive, showing 0±0.4% cytotoxicity at a 50-μM concentration. ekb.eg

Conversely, other complex derivatives have demonstrated notable cytotoxic profiles. For instance, N-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-3,4-dimethylbenzamide was evaluated against several cancer cell lines and showed activity. researchgate.net These findings suggest that while the parent compound may be inactive, the this compound scaffold can be incorporated into larger molecules to achieve anticancer effects. researchgate.net Furthermore, patents have described other complex derivatives as potential inhibitors of protein kinases and ubiquitin-specific protease 7 (USP7), enzymes implicated in cancer progression. google.comgoogle.comgoogle.com

| Compound Name | Assay/Target | Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|---|

| N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide | Cytotoxicity Screen | MCF7 (human breast carcinoma) | Inactive (0±0.4% cytotoxicity at 50 μM) | ekb.eg |

| N-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-3,4-dimethylbenzamide | Anticancer Evaluation | MCF-7, SET-2, HCT-116 | Exhibited potent activity against specific cell lines | researchgate.net |

This compound has been identified as a naturally occurring bioactive compound in extracts from microbial and plant sources that exhibit significant antimicrobial properties.

A key finding was the identification of this compound in an extract from the marine Streptomyces sp. strain SM2.4. benthamdirect.comresearchgate.net This was the first report of its extraction from a natural source. The crude extract of this strain demonstrated potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the fungus Aspergillus niger. benthamdirect.comresearchgate.net However, the extract was inactive against Gram-negative bacteria. benthamdirect.comresearchgate.net

The compound was also identified as a phytochemical component in the methanolic extract of Citrullus colocynthis, a plant with known traditional medicinal uses. nih.govresearchgate.net The extract displayed antimicrobial activity, and in silico molecular docking studies were performed to predict the binding affinity of its constituent compounds, including this compound, to microbial enzyme targets. nih.gov

Additionally, synthetic derivatives have shown promise. A novel series of synthesized N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides displayed significant antimicrobial and antifungal activities, with some compounds showing greater potency than standard reference drugs like streptomycin (B1217042) and ciprofloxacin. rsyn.fyi

| Source/Compound Type | Organism/Extract | Observed Activity Spectrum | Reference |

|---|---|---|---|

| Natural Product | Marine Streptomyces sp. strain SM2.4 | Active against S. aureus, B. subtilis (Gram-positive), and A. niger (fungus). Inactive against Gram-negative bacteria. | benthamdirect.comresearchgate.net |

| Natural Product | Citrullus colocynthis extract | Extract showed antimicrobial properties; compound identified as a component. | nih.govresearchgate.net |

| Synthetic Derivatives | N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides | Broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi. | rsyn.fyi |

Direct experimental studies focusing solely on the anti-inflammatory properties of this compound are not prominent in the available scientific literature. While some complex molecules containing the this compound moiety have been investigated in contexts such as dermatitis models, the specific contribution of the this compound structure to anti-inflammatory activity has not been elucidated. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this compound and its derivatives have been explored through computational and experimental methods, including enzyme inhibition studies and receptor binding assays.

While kinetic data for this compound is sparse, molecular docking studies have been employed to identify its potential enzyme targets, particularly in the context of its antimicrobial activity. As part of a study on Citrullus colocynthis extracts, this compound was docked against several microbial enzymes, revealing potential inhibitory interactions. nih.gov The predicted binding energies suggest a plausible mechanism for its contribution to the extract's antimicrobial effects. nih.gov

| Enzyme Target | Source Organism Context | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Beta-ketoacyl-ACP synthase | General Microbial | -4.2 | nih.gov |

| Glucosamine-6-phosphate synthase | General Microbial | -4.3 | nih.gov |

| Dihydrofolate reductase | General Microbial | -3.9 | nih.gov |

Furthermore, more complex derivatives have been designed to target specific enzymes relevant to cancer. Docking studies of N-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-3,4-dimethylbenzamide demonstrated substantial binding affinities for protein kinases such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4). researchgate.net

While data on the parent compound is not available, specific derivatives of this compound have been identified as ligands for distinct receptors.

One notable derivative, N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide, was identified as a selective agonist for the cryptochrome (B1237616) 1 (CRY1) receptor. nih.govtandfonline.com CRY1 is a core component of the circadian clock machinery. X-ray crystallography confirmed that this molecule binds within the FAD-binding pocket of the receptor, providing a structural basis for its mechanism of action in modulating circadian rhythms. nih.govtandfonline.com

Another study focusing on allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key CNS target, investigated N-(1,3-diphenyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide. acs.org This compound was analyzed as part of a series of negative allosteric modulators (NAMs), which bind to a site topographically distinct from the glutamate binding site to inhibit receptor function. acs.org

| Compound Name | Receptor Target | Activity | Mechanism/Binding Site | Reference |

|---|---|---|---|---|

| N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide | Cryptochrome 1 (CRY1) | Selective Agonist | Binds to the FAD-binding pocket; modulates circadian rhythms | nih.govtandfonline.com |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide | Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulator (NAM) | Binds to a common allosteric site | acs.org |

Investigations of Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to understanding the mechanism of action of any bioactive compound. These non-covalent interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, govern the binding of a ligand to its target protein, influencing both affinity and specificity. nih.govnih.gov Computational and experimental methods are employed to unravel these key interactions, which in turn guides the process of structure-based drug design. nih.govopenreview.net

Techniques such as X-ray crystallography and mass spectrometry (MS) provide high-resolution data on the three-dimensional structure of protein-ligand complexes. nih.gov MS-based approaches, including hydrogen-deuterium exchange (HDX-MS) and chemical crosslinking, are particularly adept at capturing the dynamic nature of these interactions and conformational changes in the protein upon ligand binding. nih.gov For benzamide (B126) derivatives, understanding how specific substitutions on the benzamide scaffold interact with amino acid residues in a binding pocket is crucial for explaining structure-activity relationships (SAR) and for optimizing lead compounds. nih.gov

Cellular Pathway Modulation and Biological Process Intervention

The therapeutic effects of a compound are realized through its ability to modulate specific cellular signaling pathways. These pathways are complex networks that control fundamental cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Pharmacological agents can act as activators or inhibitors of key proteins within these pathways, such as kinases or receptors, thereby intervening in biological processes.

For instance, compounds can influence pathways like the Fibroblast Growth Factor (FGF) signaling pathway, which is crucial for processes including angiogenesis and wound healing. nih.gov Modulation of such pathways can be achieved by interfering with receptor tyrosine kinases or downstream effectors like the Ras-MAPK cascade. nih.gov While specific pathway modulation by this compound itself is not extensively documented in the provided context, its derivatives are investigated for effects on neurological pathways, as seen in anticonvulsant studies that suggest interaction with central nervous system targets. semanticscholar.org

Structure-Activity Relationship (SAR) Derivation for Therapeutic Development

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify the chemical features (pharmacophores) essential for the desired biological effect. nih.govresearchgate.net

For benzamide derivatives, SAR investigations have revealed that the nature and position of substituents on the aromatic ring significantly influence their inhibitory activity and selectivity against various targets, such as enzymes like acetylcholinesterase (AChE). nih.gov For example, studies on related benzamides have shown that moving a dimethylamine (B145610) side chain from a para- to a meta- or ortho-position can dramatically alter the inhibitory potency and selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Such analyses are critical for optimizing compounds to enhance potency and reduce off-target effects, a key goal in therapeutic development. researchgate.netnih.gov

In Silico Molecular Docking and Binding Affinity Predictions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method provides valuable insights into protein-ligand interactions at an atomic level, calculating a docking score that estimates the binding affinity. scialert.netugm.ac.id A more negative binding energy score typically indicates a more stable and favorable interaction. niscpr.res.in

In a study focused on anticonvulsant agents, a derivative of this compound, specifically an N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide bearing a 3,4-dimethylphenyl residue, was investigated. semanticscholar.org Docking studies were performed to understand its interaction with the GABA-A receptor, a key target in epilepsy treatment. The results showed that these synthesized compounds interact with the GABA-A receptor in a conformation similar to that of the known modulator, thalidomide. semanticscholar.org The compound featuring the 3,4-dimethylphenyl group was identified as the most active, a finding that correlated well with the experimental results. semanticscholar.org

Table 1: Representative Molecular Docking Scores for Benzamide Derivatives

| Compound Class | Target Protein | Representative Binding Affinity (kcal/mol) |

|---|---|---|

| Benzamide Derivative | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | -4.82 |

| N-(3,4-dimethylphenyl) Benzamide Derivative | GABA-A Receptor | Not specified, but showed similar conformation to thalidomide |

| 1,3,4-Oxadiazole Derivative | Cyclooxygenase-1 (COX-1) | ~-7 to -10 |

Note: This table contains representative data from studies on various benzamide and related derivatives to illustrate typical binding affinity ranges. Data for the N-(3,4-dimethylphenyl) derivative was qualitative in the source material. semanticscholar.orgscialert.netmdpi.com

In Vitro and In Vivo Biological Evaluation Methodologies

A key study evaluated a series of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, including a derivative with a 3,4-dimethylphenyl group, for anticonvulsant activity. semanticscholar.org The in vivo evaluation was conducted using a pentylenetetrazole (PTZ)-induced seizure model in mice. The latency to the first seizure and mortality rates were measured. semanticscholar.org The results demonstrated that the compound containing the 3,4-dimethylphenyl residue was the most active, significantly increasing the seizure inhibition threshold compared to the reference compound, thalidomide. semanticscholar.org This type of whole-animal model is essential for validating the therapeutic potential of a compound identified through computational and in vitro screening. mdpi.commdpi.com

Table 2: In Vivo Anticonvulsant Activity of an N-(3,4-dimethylphenyl) Benzamide Derivative

| Compound | Animal Model | Test Method | Key Finding |

|---|

Source: Based on findings from a study on N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides. semanticscholar.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., HPLC-MS/MS, GC-MS)

Chromatographic techniques are the cornerstone of modern analytical chemistry for separating complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of 3,4-Dimethylbenzamide.

HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) combines the high-resolution separation capability of HPLC with the sensitive and selective detection power of tandem mass spectrometry. This technique is particularly suitable for non-volatile and thermally unstable compounds. For benzamide (B126) derivatives, a reverse-phase HPLC method, often using a C18 column, is typically employed. nih.govresearchgate.net The mobile phase composition is optimized to achieve efficient separation from the matrix and potential impurities. lcms.cz The use of MS/MS detection allows for the unambiguous identification and quantification of the target analyte, even at very low concentrations, by monitoring specific precursor-to-product ion transitions. nih.gov This high specificity minimizes interference from matrix components. resolvemass.ca

GC-MS (Gas Chromatography-Mass Spectrometry) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself may require derivatization to increase its volatility and thermal stability for GC analysis, this method is highly effective for identifying and quantifying impurities, such as residual solvents or volatile by-products from its synthesis. ijprajournal.comjfda-online.com In a typical GC-MS analysis, the compound is vaporized and separated in a capillary column before being detected by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. nih.gov A study on the related compound N,N-dimethylbenzamide utilized a gas chromatograph with a mass spectrometer to determine its presence, demonstrating the technique's applicability to this class of compounds. researchgate.net

Method Validation for Robustness and Reliability

For any analytical method to be considered suitable for its intended purpose, it must undergo a rigorous validation process. dcvmn.org Method validation establishes through documented evidence that the procedure has the necessary performance characteristics to deliver reliable and consistent results. The key parameters for validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net Selectivity studies are performed to demonstrate that the analytical signal belongs exclusively to the compound of interest. This is typically achieved by analyzing blank samples, placebo formulations, and samples spiked with known impurities or related substances. npra.gov.my The chromatographic peaks for this compound should be well-resolved from any other peaks, and the mass spectrometric detector should show no significant interfering signals at the retention time of the analyte.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies, where a known amount of pure this compound is added to a blank matrix and the percentage of the analyte recovered is calculated.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte in the sample within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) is expected to be close to 1.

While specific validation data for this compound is not publicly available, a study on a closely related derivative of 3,5-dimethylbenzamide (B1616538) using an HPLC-UV method provides a relevant example of typical performance characteristics.

Table 1: Example Method Validation Parameters for a Dimethylbenzamide Derivative

| Parameter | Performance Metric | Result | Reference |

|---|---|---|---|

| Linearity Range | Concentration Range | 0.25–20 µg/mL | nih.govnih.gov |

| Linearity | Correlation Coefficient (r²) | >0.99 | researchgate.net |

| Accuracy | Recovery | ~95% | nih.govnih.gov |

| Precision | Intra/Inter-day Variation (%RSD) | <10% | nih.govnih.gov |

This data is for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide and is presented for illustrative purposes.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are crucial for the analysis of trace impurities. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

For the aforementioned 3,5-dimethylbenzamide derivative, the following limits were established:

Table 2: Example Detection and Quantification Limits

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.1 ng | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.2 ng | nih.govnih.gov |

This data is for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide and is presented for illustrative purposes.

Characterization of Related Substances and Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical substance. ijprajournal.comiajps.com Impurities can originate from the manufacturing process (e.g., starting materials, by-products, intermediates), degradation of the drug substance, or interaction with packaging materials. npra.gov.my Regulatory agencies require stringent control of impurities, as they can impact the safety and efficacy of the final product. uu.nl